tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride
Description
tert-Butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylate hydrochloride is a bicyclic amine derivative featuring a pyrrolidine ring substituted with a methylaminomethyl group and a tert-butyl carboxylate protecting group, in its hydrochloride salt form. The tert-butyl group enhances solubility in organic solvents, while the hydrochloride salt improves aqueous stability . Its structural complexity necessitates advanced crystallographic tools (e.g., SHELX ) and analytical software (e.g., Mercury ) for characterization.
Properties
Molecular Formula |
C11H21ClN2O2 |
|---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl 4-(methylaminomethyl)-2,3-dihydropyrrole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-5-9(8-13)7-12-4;/h8,12H,5-7H2,1-4H3;1H |
InChI Key |
LYORIJIQNZUPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C1)CNC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Backbone Analysis
The compound shares key functional motifs with other methylamino-containing derivatives:
- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (EP 4374877 ): Similarities: Both contain a methylamino group and a carboxylate ester. Differences: The cyclobutane backbone in the latter lacks the heterocyclic pyrrolidine ring, impacting ring strain and conformational flexibility. Data: LCMS m/z 411 [M+H]⁺ and HPLC retention time of 1.18 minutes (polarity comparable to the target compound) .
- Phenylephrine Hydrochloride (USP 35 ): Similarities: Both are hydrochloride salts with methylamino groups. Differences: Phenylephrine has a benzene ring and ethanolamine backbone, favoring adrenergic receptor binding, whereas the pyrrolidine core of the target compound may target different biological pathways.
- ZD7288 (G protein-coupled receptor guide ): Similarities: Contains a methylamino-pyrimidinium chloride moiety. Differences: ZD7288’s planar pyrimidine ring contrasts with the saturated pyrrolidine in the target compound, altering pharmacokinetic properties like blood-brain barrier penetration.
Physicochemical Properties
Pharmacological Relevance
- By comparison, Ivabradine (benzazepine derivative ) targets ion channels, demonstrating how minor structural changes (e.g., replacing pyrrolidine with benzazepine) drastically alter biological targets.
Biological Activity
The compound tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylate hydrochloride is a derivative of pyrrole that has garnered attention for its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 217.71 g/mol
- CAS Number : 643759-58-4
The biological activity of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylate hydrochloride is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways crucial for cell proliferation and survival.
Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylate exhibit significant antimicrobial properties. For instance:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5m | Antileishmanial | CC50 = 65.11 μM |
| Anti-amastigote IC50 = 8.36 μM |
This data suggests that the compound may be effective against certain protozoan infections, specifically leishmaniasis, demonstrating a promising therapeutic profile.
Cytotoxicity Studies
Cytotoxicity assays performed using J774 macrophage cells revealed that while higher concentrations (50 and 100 μM) led to significant cell death (≥30% loss in viability), lower concentrations (6.25–25 μM) showed reduced toxicity:
| Concentration (μM) | % Cell Viability |
|---|---|
| 6.25 | >90% |
| 12.5 | ~80% |
| 25 | ~70% |
| 50 | <70% |
These findings indicate that the compound's safety profile may allow for effective dosing strategies in therapeutic applications.
Case Studies
Recent studies have explored the efficacy of related pyrrole derivatives in vivo. For example:
- A study evaluated a structurally similar compound's effect on leishmaniasis in Balb/c mice, showing a 56.2% inhibition in liver parasite burden when administered at a dose of 12.5 mg/kg .
Pharmacokinetics
Pharmacokinetic assessments have shown that the compound maintains stability under physiological conditions:
| Parameter | Value |
|---|---|
| Stability in SGF | 87.55 ± 0.51% after 2 h |
| Stability in SIF | 85.47 ± 1.12% after 2 h |
| Half-life (t) | 5.07 ± 0.72 h |
These results suggest that the compound could be suitable for oral administration due to its stability in gastrointestinal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
